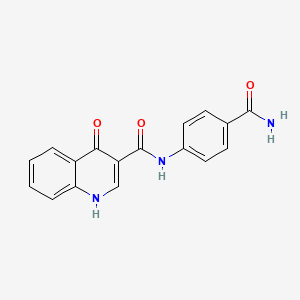

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, also known as CPHQC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Industrial Applications

An efficient two-step synthetic route for the preparation of “4-amino-N-(4-carbamoylphenyl)benzamide” has been developed . This synthetic pathway reflects requirements that are important for industrial applications . The overall yield was higher than 78%, making it suitable for industrial-scale production .

Pigment Production

“4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 . This pigment is extremely heat stable and very light-fast, making it suitable for use in plastics, especially polyolefins . It is also used to color spin-dyed viscose rayon and viscose cellulose .

Therapeutic Applications

Para-aminobenzoic acid (PABA) compounds, which include “4-amino-N-(4-carbamoylphenyl)benzamide”, have shown potential therapeutic applications . They have demonstrated anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .

Drug Development

PABA compounds are considered “building blocks” in pharmaceutical research and development due to their structural versatility . They can undergo substitutions at both the amino and carboxyl groups, making them suitable for the development of a wide range of novel molecules with potential medical applications .

Mécanisme D'action

Target of Action

The primary target of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide Similar compounds have been evaluated for their inhibitory effects on certain cell lines .

Mode of Action

The exact mode of action of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s worth noting that the compound’s interaction with its targets could result in changes at the molecular level, affecting the function and behavior of the cells .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s plausible that the compound could interact with various biochemical pathways, leading to downstream effects that influence cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide These properties would play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s plausible that the compound could induce changes at the molecular and cellular levels, potentially influencing cell function and behavior .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide It’s worth noting that factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRNKHNCBQZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)

![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)